molecular formula C8H9LiO2 B14661307 lithium;1,4-dimethoxybenzene-6-ide CAS No. 39175-16-1

lithium;1,4-dimethoxybenzene-6-ide

Cat. No.: B14661307
CAS No.: 39175-16-1
M. Wt: 144.1 g/mol
InChI Key: NZCHASGKBCNUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1,4-dimethoxybenzene-6-ide is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 1,4-dimethoxybenzene ring, which is a derivative of benzene with two methoxy groups at the para positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,4-dimethoxybenzene-6-ide typically involves the lithiation of 1,4-dimethoxybenzene. This can be achieved through a reaction with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature control and solvent choice, to ensure consistency and purity of the final product.

Scientific Research Applications

Lithium;1,4-dimethoxybenzene-6-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;1,4-dimethoxybenzene-6-ide in lithium-ion batteries involves its role as a redox shuttle. During overcharge conditions, the compound undergoes oxidation at the cathode to form a radical cation, which then diffuses to the anode where it is reduced back to its neutral form. This cycle helps in preventing overcharging and maintaining the battery’s performance .

Properties

CAS No.

39175-16-1

Molecular Formula

C8H9LiO2

Molecular Weight

144.1 g/mol

IUPAC Name

lithium;1,4-dimethoxybenzene-6-ide

InChI

InChI=1S/C8H9O2.Li/c1-9-7-3-5-8(10-2)6-4-7;/h3-5H,1-2H3;/q-1;+1

InChI Key

NZCHASGKBCNUIM-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC1=C[C-]=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.